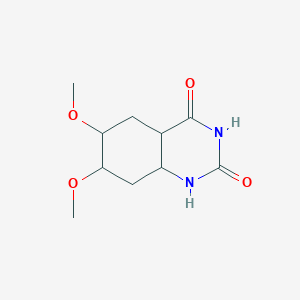
6,7-dimethoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione is a chemical compound with the molecular formula C10H12N2O4 It is a derivative of quinazoline, a bicyclic compound containing fused benzene and pyrimidine rings
Preparation Methods
The synthesis of 6,7-dimethoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,4-diamino-6,7-dimethoxyquinazoline with a suitable carbonyl compound, such as an aldehyde or ketone, in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography .
Chemical Reactions Analysis
6,7-Dimethoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.
Scientific Research Applications
6,7-Dimethoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-cancer and anti-inflammatory properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer activity .
Comparison with Similar Compounds
6,7-Dimethoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione can be compared with other quinazoline derivatives, such as:
6,7-Dimethoxy-2,4-quinazolinedione: This compound has similar structural features but lacks the hexahydro moiety, which may result in different biological activities.
4a,5,6,7,8,8a-Hexahydroquinazoline-2,4-dione: This compound lacks the methoxy groups at positions 6 and 7, which may affect its chemical reactivity and biological properties.
Biological Activity
6,7-Dimethoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione is a compound of significant interest due to its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential in medicinal chemistry, particularly for their antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article will explore the biological activity of this specific compound by reviewing existing literature and presenting relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C12H14N2O4. It features a quinazoline backbone with methoxy groups that enhance its pharmacological properties. The structure is depicted below:
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of quinazoline derivatives. For instance:
- Study Findings : A series of quinazoline-2,4(1H,3H)-dione derivatives were evaluated for their antimicrobial activities against various bacterial strains. Among these derivatives, 6,7-dimethoxyquinazoline showed promising results against both Gram-positive and Gram-negative bacteria.
| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Bacterial Strain |
|---|---|---|---|
| 6,7-Dimethoxyquinazoline | 10–12 | 75–80 | Staphylococcus aureus, Escherichia coli |
This compound exhibited moderate antibacterial activity comparable to standard drugs such as ampicillin .
Antifungal Activity
In addition to antibacterial effects, the compound also demonstrated antifungal activity:
- Case Study : The compound was tested against Candida albicans, showing an inhibition zone of approximately 11 mm and MIC values around 77 mg/mL. This indicates its potential utility in treating fungal infections .
Anticancer Activity
Quinazoline derivatives are noted for their anticancer properties:
- Research Insights : In vitro studies indicated that certain derivatives of quinazoline could inhibit cancer cell proliferation effectively. The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways .
The biological activity of 6,7-dimethoxyquinazoline is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit bacterial gyrase and DNA topoisomerase IV enzymes crucial for bacterial DNA replication.
- Molecular Docking Studies : Computational studies suggest that the quinazoline scaffold fits well into the active sites of these enzymes, leading to effective inhibition .
Properties
Molecular Formula |
C10H16N2O4 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
6,7-dimethoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C10H16N2O4/c1-15-7-3-5-6(4-8(7)16-2)11-10(14)12-9(5)13/h5-8H,3-4H2,1-2H3,(H2,11,12,13,14) |
InChI Key |
JFUWXMICUULDRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2C(CC1OC)NC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















